1,5-diphenyltetrazole
Overview
Description
1,5-Diphenyltetrazole is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with phenyl groups attached to the first and fifth positions. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyltetrazole can be synthesized through various methods. One common approach involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide. This reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . Another method involves the Ugi-azide four-component reaction, which uses an aldehyde, amines, isocyanides, and trimethylsilyl azide in water as a solvent, catalyzed by tetradecyltrimethylammonium bromide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyltetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the phenyl rings or the tetrazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like aryl halides and boronic acids in the presence of palladium catalysts are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
1,5-Diphenyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for bioactive compounds, including antiviral and antibacterial agents.
Mechanism of Action
The mechanism of action of 1,5-diphenyltetrazole involves its interaction with various molecular targets. In medicinal chemistry, it acts as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyltetrazole: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
1,5-Disubstituted Tetrazoles: A broader class of compounds with various substituents at the first and fifth positions, each with unique properties and applications.
Uniqueness
1,5-Diphenyltetrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisostere makes it particularly valuable in drug design and development .
Properties
IUPAC Name |
1,5-diphenyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-3-7-11(8-4-1)13-14-15-16-17(13)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERNNLMTCOKHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225754 | |
Record name | 1H-Tetrazole, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7477-73-8 | |
Record name | 1H-Tetrazole, 1,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole,5-diphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Tetrazole, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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